molecular formula C10H7N7O5 B5026719 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid

4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B5026719
M. Wt: 305.21 g/mol
InChI Key: NYEFPWXDNPGALV-UHFFFAOYSA-N
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Description

4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a nitro group, a benzotriazole moiety, and an oxadiazole ring

Properties

IUPAC Name

4-[(5-nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N7O5/c18-10(19)8-9(14-22-13-8)11-4-16-7-2-1-5(17(20)21)3-6(7)12-15-16/h1-3H,4H2,(H,11,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEFPWXDNPGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CNC3=NON=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the nitro group. The oxadiazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzotriazole moiety .

Scientific Research Applications

4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzotriazole moiety can bind to specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-thiadiazole-3-carboxylic acid
  • 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-triazole-3-carboxylic acid
  • 4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-pyrazole-3-carboxylic acid

Uniqueness

4-[(5-Nitrobenzotriazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that contain different heterocyclic rings, such as thiadiazole, triazole, or pyrazole .

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